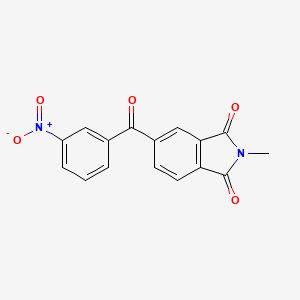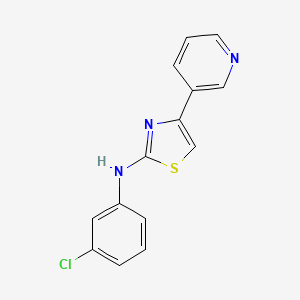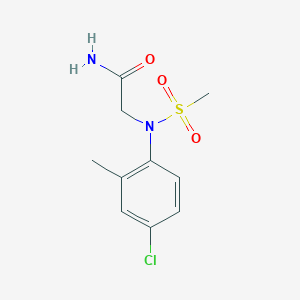
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-substituted aniline ring and a methylsulfonyl group, making it a valuable molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide typically involves the reaction of 4-chloro-2-methylaniline with methylsulfonyl chloride, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the aniline ring can be substituted with other nucleophiles like amines or thiols, leading to the formation of new derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure high selectivity and yield.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide can be compared with other similar compounds, such as:
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide: This compound has a similar structure but with an additional methylphenyl group, which may alter its chemical and biological properties.
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide: The presence of a methoxy group can influence its reactivity and potential applications. These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-7-5-8(11)3-4-9(7)13(6-10(12)14)17(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDUFMOVOUYCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5750630.png)
![2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B5750636.png)
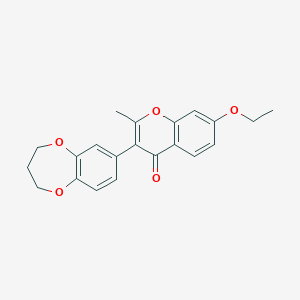
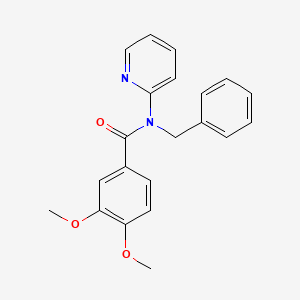


![7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5750667.png)
![1-[(4-Ethoxyphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B5750672.png)
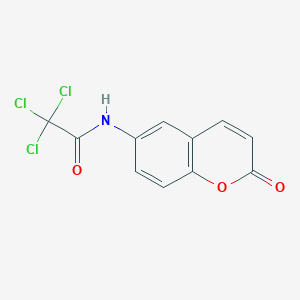
METHANONE](/img/structure/B5750690.png)
